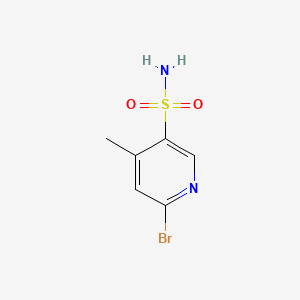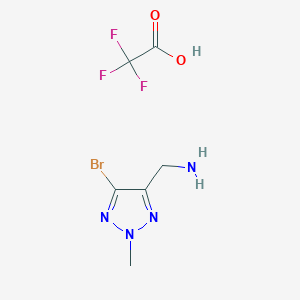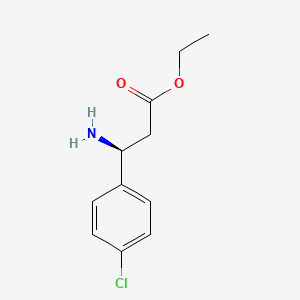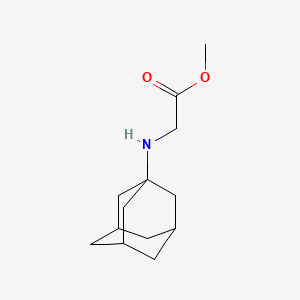
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid is a synthetic organic compound characterized by the presence of a trifluoroacetamido group and a hydroxy group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as L-lysine.
Trifluoroacetylation: The amino group of L-lysine is protected by reacting it with trifluoroacetic anhydride to form the trifluoroacetamido derivative.
Hydroxylation: The protected amino acid undergoes hydroxylation at the 2-position to introduce the hydroxy group.
Deprotection: The final step involves deprotecting the trifluoroacetamido group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-keto-6-(trifluoroacetamido)hexanoic acid.
Reduction: Formation of 2-hydroxy-6-aminohexanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simpler compound with similar trifluoroacetyl functionality.
2-hydroxyhexanoic acid: Lacks the trifluoroacetamido group but shares the hydroxyhexanoic acid backbone.
6-aminohexanoic acid: Similar backbone but with an amino group instead of the trifluoroacetamido group.
Uniqueness
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid is unique due to the presence of both the hydroxy and trifluoroacetamido groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H12F3NO4 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
(2S)-2-hydroxy-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H12F3NO4/c9-8(10,11)7(16)12-4-2-1-3-5(13)6(14)15/h5,13H,1-4H2,(H,12,16)(H,14,15)/t5-/m0/s1 |
InChI Key |
MWFJJOFIBGGADK-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)O |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)


![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)

![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)

![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)

